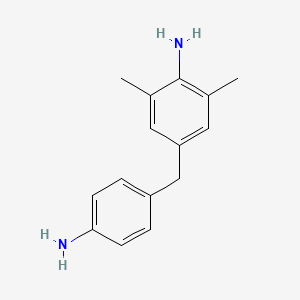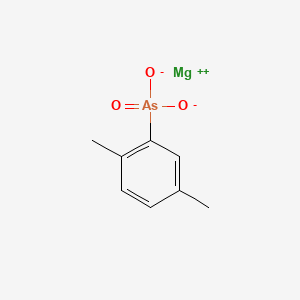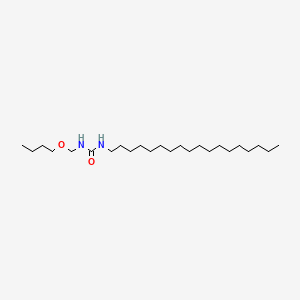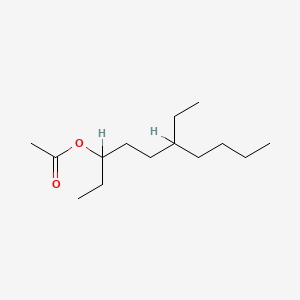
1,4-Diethyloctyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethyloctyl acetate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 . This compound is synthesized through the esterification of 1,4-Diethyloctanol and acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diethyloctyl acetate can be synthesized via the Fischer esterification method. This involves reacting 1,4-Diethyloctanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a heterogeneous acid catalyst, such as ion-exchange resins, can enhance the reaction rate and facilitate catalyst recovery and reuse.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diethyloctyl acetate primarily undergoes hydrolysis , transesterification , and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1,4-Diethyloctanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 1,4-Diethyloctanol.
Major Products Formed:
Hydrolysis: 1,4-Diethyloctanol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 1,4-Diethyloctanol.
Aplicaciones Científicas De Investigación
1,4-Diethyloctyl acetate has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry:
- Used as a solvent in organic synthesis due to its stability and low reactivity.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Used in the formulation of fragrances and flavors for biological studies.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug delivery systems.
- Studied for its role in the synthesis of bioactive esters with medicinal properties.
Industry:
- Widely used in the flavor and fragrance industry due to its pleasant odor.
- Utilized as a solvent in the production of paints, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,4-Diethyloctyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1,4-Diethyloctanol and acetic acid. The released 1,4-Diethyloctanol can interact with cellular membranes, potentially affecting membrane fluidity and permeability. Additionally, the acetic acid produced can participate in metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Octyl acetate: An ester with a similar structure but different alkyl chain length.
Ethyl acetate: A commonly used ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Comparison: 1,4-Diethyloctyl acetate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to octyl acetate, it has a longer and more branched structure, potentially leading to different solubility and volatility characteristics. Ethyl acetate and butyl acetate, with shorter alkyl chains, are more volatile and have different solvent properties.
Propiedades
Número CAS |
94278-38-3 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
6-ethyldecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-5-8-9-13(6-2)10-11-14(7-3)16-12(4)15/h13-14H,5-11H2,1-4H3 |
Clave InChI |
KZSOZUVVYMQOGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(CC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



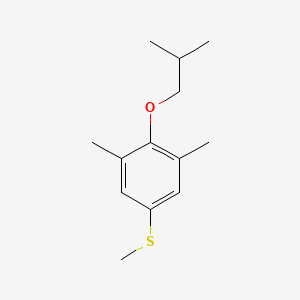
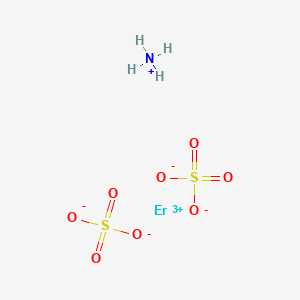
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

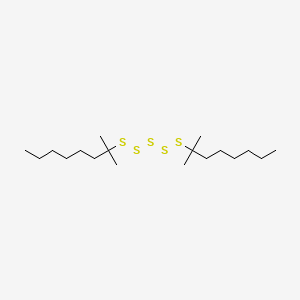
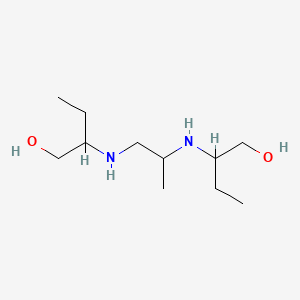
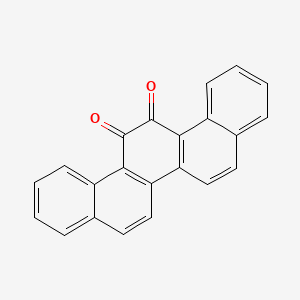
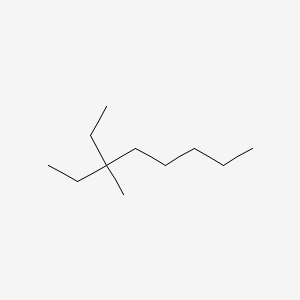
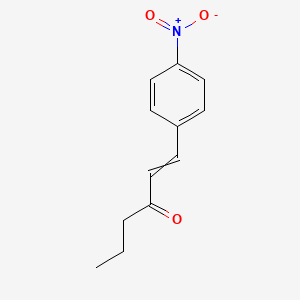
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
